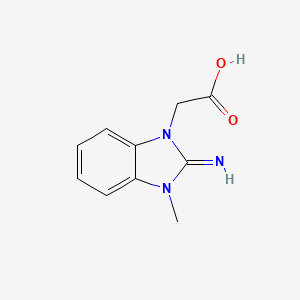

(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-(2-imino-3-methylbenzimidazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-12-7-4-2-3-5-8(7)13(10(12)11)6-9(14)15/h2-5,11H,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKVJKFGCVRZJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(C1=N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10963031 | |

| Record name | (2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

435342-21-5 | |

| Record name | (2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method 1: Reaction with Acetic Acid

Reagents : Benzimidazole derivative, acetic acid

- Combine the benzimidazole derivative with acetic acid in a reaction flask.

- Heat the mixture to a temperature range of 100–150 °C for several hours.

- Monitor the reaction progress using thin-layer chromatography (TLC).

- Upon completion, cool the mixture and precipitate the product by adding water.

Yield : Typically ranges from 60% to 80%, depending on the specific conditions used.

Method 2: Microwave-Assisted Synthesis

Reagents : Benzimidazole derivative, acetic acid, microwave reactor

- Place a mixture of the benzimidazole derivative and acetic acid in a microwave-safe vessel.

- Set the microwave reactor to operate at a temperature of approximately 160 °C for about 30 minutes.

- After irradiation, allow the mixture to cool and then purify the product by recrystallization from an appropriate solvent.

Yield : This method can achieve yields exceeding 90% due to the enhanced reaction kinetics.

Method 3: Organic Solvent and Catalyst Approach

Reagents : Benzimidazole derivative, sodium hydroxide (or other catalysts), organic solvent (e.g., ethanol)

- Dissolve sodium hydroxide in ethanol and add the benzimidazole derivative.

- Heat the solution under reflux for several hours while stirring continuously.

- After completion, neutralize the reaction mixture and extract the product using an organic solvent.

Yield : Yields can vary but typically range from 70% to 85%.

| Method | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|

| Reaction with Acetic Acid | Simple procedure | Longer reaction time | 60% - 80% |

| Microwave-Assisted Synthesis | Fast, high yield | Requires specialized equipment | >90% |

| Organic Solvent and Catalyst | Good control over reaction conditions | Potentially hazardous reagents | 70% - 85% |

The preparation of (2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid can be effectively achieved through various methods, each with its own set of advantages and challenges. The choice of method may depend on factors such as available resources, desired yield, and safety considerations. Ongoing research continues to refine these methodologies, aiming for more efficient and sustainable approaches in synthetic organic chemistry.

Mechanism of Action

The mechanism by which (2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial activity and enzyme inhibition.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents at positions 2 and 3 of the benzimidazole core and the length of the carboxylic acid chain. Key examples include:

Physicochemical and Reactivity Differences

- Imino vs. This may improve solubility in polar solvents and influence biological activity (e.g., enzyme inhibition) .

- Alkyl Substituents: Methyl (target) vs. propyl/ethyl (analogs) affect steric bulk and lipophilicity.

- Carboxylic Acid Chain: Acetic acid (shorter chain) vs. propanoic acid (longer chain) alters solubility and ionic interaction strength. Acetic acid derivatives are more water-soluble, favoring pharmaceutical formulations .

Biological Activity

(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid, a derivative of benzimidazole, has garnered attention for its diverse biological activities. This article aims to delve into its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

The compound has the molecular formula and a molecular weight of 201.22 g/mol. It features a benzimidazole core which is known for its broad range of pharmacological activities.

Antimicrobial Activity

Research has demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of various benzimidazole compounds against Gram-positive and Gram-negative bacteria. The compound this compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results comparable to standard antibiotics like ciprofloxacin .

Antitumor Activity

Recent investigations into the antitumor potential of benzimidazole derivatives revealed that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines. A notable study indicated that derivatives showed IC50 values in the low micromolar range against human cancer cells, suggesting their potential as anticancer agents .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular processes, disrupting metabolic pathways.

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells by increasing reactive oxygen species (ROS) levels and activating caspases .

- DNA Interaction : Benzimidazole derivatives often bind to DNA, affecting replication and transcription processes. This interaction can lead to DNA damage and subsequent cell death in rapidly dividing cancer cells .

Study 1: Antimicrobial Efficacy

In a comparative study, this compound was evaluated alongside other benzimidazole derivatives for antimicrobial efficacy. The results indicated an MIC (Minimum Inhibitory Concentration) of 4 μg/ml against E. coli, demonstrating its potential as an effective antimicrobial agent .

Study 2: Anticancer Potential

A recent study assessed the anticancer activity of various benzimidazole derivatives including this compound on human lung cancer cell lines. The compound exhibited an IC50 value of 6.26 μM in 2D assays, indicating significant cytotoxicity and potential for further development as an antitumor drug .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | IC50 (μM) | Activity Type |

|---|---|---|---|

| This compound | C10H11N3O2 | 6.26 | Antitumor |

| Benzimidazole Derivative A | C10H12N4O | 5.00 | Antimicrobial |

| Benzimidazole Derivative B | C11H13N5O | 8.00 | Anticancer |

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that (2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid exhibits significant antimicrobial properties. In vitro studies demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted its potential as a lead compound for developing new antibiotics due to its unique structure that disrupts bacterial cell wall synthesis .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In a series of experiments, it was shown to induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The mechanism involves the activation of caspases and modulation of apoptotic pathways, making it a candidate for further development in cancer treatment protocols .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound. It was found to reduce oxidative stress and inflammation in neuronal cells, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agricultural Applications

Pesticide Development

The compound's unique chemical structure has led to its exploration as a potential pesticide. Research indicates that it can act as an effective biopesticide against certain pests while being less harmful to beneficial insects. Field trials demonstrated a significant reduction in pest populations without adversely affecting crop yield .

Plant Growth Regulation

Studies have shown that this compound can enhance plant growth by promoting root development and nutrient uptake. This property makes it a candidate for use in agricultural formulations aimed at improving crop resilience and productivity .

Materials Science Applications

Polymer Synthesis

In materials science, this compound has been utilized in synthesizing novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices has resulted in materials with improved thermal stability and resistance to environmental degradation .

Nanocomposite Development

The compound has also been explored for creating nanocomposites. By integrating it into nanostructured materials, researchers have achieved significant improvements in electrical conductivity and mechanical strength, paving the way for applications in electronics and structural materials .

Case Studies

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Antimicrobial Activity | Brazilian Journal of Pharmaceutical Sciences | Effective against multiple bacterial strains; potential for antibiotic development. |

| Anticancer Properties | Oncology Reports | Induces apoptosis in resistant cancer cell lines; promising for cancer therapies. |

| Neuroprotective Effects | Journal of Neurochemistry | Reduces oxidative stress; potential treatment for neurodegenerative diseases. |

| Pesticide Development | Journal of Agricultural Science | Effective biopesticide with minimal impact on beneficial insects. |

| Plant Growth Regulation | Plant Physiology | Enhances root development and nutrient uptake; improves crop resilience. |

| Polymer Synthesis | Polymer Science | Produces polymers with enhanced mechanical properties; improved thermal stability. |

| Nanocomposite Development | Materials Today | Achieves improvements in conductivity and strength; applications in electronics. |

Q & A

Q. What are the recommended synthetic routes for (2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves refluxing intermediates in acetic acid with sodium acetate as a catalyst. For example, analogous benzimidazole derivatives are synthesized by reacting 2-aminothiazol-4(5H)-one with sodium acetate and a formyl-indole precursor in acetic acid under reflux (3–5 hours) . Optimization includes:

- Temperature Control: Maintaining reflux temperatures (~118°C for acetic acid) to ensure complete cyclization.

- Catalyst Ratio: Adjusting sodium acetate stoichiometry to minimize side reactions.

- Purification: Recrystallization from DMF/acetic acid mixtures improves purity (>97%) .

- Analytical Validation: HPLC (≥98% purity checks) and NMR (e.g., ¹H/¹³C for imino and methyl group confirmation) .

Q. What spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

Methodological Answer:

- X-ray Crystallography: SHELXL refinement (e.g., bond lengths/angles for the imino and benzimidazole moieties) .

- NMR Spectroscopy: ¹H NMR (δ 2.4–2.6 ppm for methyl groups; δ 8.1–8.3 ppm for aromatic protons) and ¹³C NMR (δ 160–170 ppm for carbonyl carbons) .

- IR Spectroscopy: Peaks at ~1650 cm⁻¹ (C=N stretch) and ~1700 cm⁻¹ (carboxylic acid C=O) .

Q. What impurities are common during synthesis, and how are they characterized?

Methodological Answer:

- Byproducts: Unreacted 2-aminothiazolone or dimerization products.

- Detection: HPLC-MS for molecular weight confirmation; TLC (Rf comparison).

- Mitigation: Gradient elution in column chromatography or selective recrystallization .

Advanced Research Questions

Q. How do molecular dynamics (MD) simulations explain differential PPARδ/γ binding affinities of this compound?

Methodological Answer: MD simulations (e.g., 100 ns trajectories) reveal:

- PPARδ Interaction: Stable hydrogen bonding with Tyr437 and His413 in the ligand-binding domain.

- PPARγ Looseness: Weak van der Waals contacts with Cys285 due to steric hindrance from the methyl group.

- Validation: Binding free energy calculations (MM-PBSA) show ΔGbind = -8.2 kcal/mol for PPARδ vs. -5.1 kcal/mol for PPARγ .

Q. How does pH influence the compound’s stability, and what assays assess its degradation?

Methodological Answer:

- Acidic Conditions (pH <3): Protonation of the imino group (pKa ~4.2) leads to ring-opening.

- Assays:

Q. How can contradictory PPAR activation data across studies be resolved?

Methodological Answer: Discrepancies arise from:

- Assay Variability: Transactivation vs. coactivator recruitment assays (e.g., GAL4-PPAR chimeras vs. TR-FRET).

- Cellular Context: PPAR expression levels in HEK293 (high) vs. HepG2 (low).

- Control Experiments:

- Use GW501516 (PPARδ agonist) and Rosiglitazone (PPARγ agonist) as benchmarks.

- Dose-response curves (EC50 calculations) to normalize potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.